Cas no 4407-36-7 ((E)-Cinnamyl Alcohol)

(E)-Cinnamyl Alcohol structure
Nome del prodotto:(E)-Cinnamyl Alcohol
(E)-Cinnamyl Alcohol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Phenylprop-2-en-1-ol
- (E)-Cinnamyl Alcohol
- (2E)-3-phenylprop-2-en-1-ol
- 3-Phenyl-2-propen-1-ol
- 3-phenyl-2-propen-1-ol (cinnamyl alcohol)
- trans-Cinnamyl alcohol
- (E)-3-Phenyl-2-propen-1-ol
- Cinnamyl alcohol
- [ "Cinnamyl alcohol" ]
- cinnamic alcohol
- Zimtalcohol
- (E)-3-phenylprop-2-en-1-ol
- 3-Phenylallyl alcohol
- Styrone
- Styryl alcohol
- Styryl carbinol
- Phenyl-2-propen-1-ol
- FEMA No. 2294
- Styrylcarbinol
- 3-Phenyl-2-propenol
- gamma-Phenylallyl alcohol
- Alkohol skoricovy [Czech]
- Cinnamic alcohol (natural)
- 1-Phenylprop-1-en-3-ol
- CHE
- EINECS 203-212-3
- EC 203-212-3
- Cinnamyl alcohol, Vetec(TM) reagent grade, 98%
- CHEBI:33227
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]
- E-cinnamyl alcohol
- Cinnamylalcohol
- trans-cinnamic alcohol
- trans-Cinnamyl-alcohol
- AI3-00949
- Cinnamyl alcohol, purum, >=97.0% (GC)
- SR-01000944721-1
- HSDB 5011
- Chnnamyl alcohol
- SCHEMBL39219
- Z104473562
- (2E)-3-Phenyl-2-propen-1-ol
- CINNAMYL ALCOHOL [FCC]
- E-Cinnamic alcohol
- 3-HYDROXY-1-PHENYLPROP-1-ENE
- CHEBI:17177
- EN300-367325
- BS-14235
- 1-PHENYL-3-HYDROXY-1-PROPENE
- s5824
- Cinnamyl alcohol, natural, 96%, FG
- CS-0008356
- DTXSID301314144
- SS8YOP444F
- (E)-3-phenyl-2-propen-1-ol(E)-cinnamyl alcohol
- InChI=1/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4
- NSC-623440
- CAS-104-54-1
- DB14186
- (E)-3-phenyl-prop-2-en-1-ol
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM CASSIA BARK)
- SR-01000944721
- EN300-19335
- NS00127411
- NCGC00254750-01
- Trans-3-phenylprop-2-en-1-ol
- AKOS005265255
- trans-3-phenyl-prop-2-en-1-ol
- NSC8775
- UNII-SS8YOP444F
- Cinnamyl alcohol, 98%
- bmse010256
- DTXCID7021491
- HY-Y0078
- 2-Propen-1-ol, 3-phenyl-, (2E)-
- (E)-Cinnam Alcohol
- A800999
- trans cinnamyl alcohol
- C02394
- Q204030
- CCRIS 3191
- 2-Propen-1-ol, 3-phenyl-, (E)-
- Cinnamyl alcohol, >=98%, FG
- MFCD00002921
- NSC623440
- CINNAMYL ALCOHOL [FHFI]
- Q-100037
- NSC 8775
- E75786
- J-525010
- 3-phenyl-2-propene-1-ol
- CHEMBL324794
- Cinnamyl alcohol, analytical standard
- CINNAMYL ALCOHOL [INCI]
- WLN: Q2U1R
- Alkohol skoricovy
- Tox21_300847
- Propenoic acid, 3-phenyl-, (trans)-
- BRN 1903999
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]
- Cinnamyl alcohol purum
- CINNAMYL ALCOHOL [WHO-DD]
- 4407-36-7
- .gamma.-Phenylallyl alcohol
- 2-Propen-y1-ol, 3-phenyl-
- Epitope ID:150920
- NCGC00166097-01
- 3-Fenyl-2-propen-1-ol [Czech]
- DTXSID9041491
- NSC-8775
- TRANS-CINNAMYLALCOHOL
- 2-Propen-1-ol, 3-phenyl-
- 1-06-00-00281 (Beilstein Handbook Reference)
- CINNAMYL ALCOHOL [MI]
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM VERUM BARK)
- PROPENOIC ACID, 3-PHENYL-(TRANS)
- cinnamyl-alcohol
- 3-Fenyl-2-propen-1-ol
- Tox21_112313
- BDBM50310446
- 104-54-1
- BBL027413
- DA-62334
- DA-70007
- SBI-0654044.0001
- STL146348
-
- MDL: MFCD00002921
- Inchi: 1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
- Chiave InChI: OOCCDEMITAIZTP-QPJJXVBHSA-N
- Sorrisi: O([H])C([H])([H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 134.07300
- Massa monoisotopica: 134.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0440
- Punto di fusione: 34°C
- Punto di ebollizione: 250°C(lit.)
- Punto di infiammabilità: 124.8±14.5 °C
- Indice di rifrazione: 1.5819
- PSA: 20.23000
- LogP: 1.69210
- Merck: 2302
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
(E)-Cinnamyl Alcohol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302-H315-H317-H319
- Dichiarazione di avvertimento: P261-P264-P270-P272-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Istruzioni di sicurezza: H303+H313+H333
- RTECS:GE2200000
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(E)-Cinnamyl Alcohol Dati doganali
- CODICE SA:2906299090
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
(E)-Cinnamyl Alcohol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P336150-1g |
(E)-Cinnamyl Alcohol |
4407-36-7 | 1g |
$69.00 | 2023-05-17 | ||
TRC | P336150-10g |
(E)-Cinnamyl Alcohol |
4407-36-7 | 10g |
$155.00 | 2023-05-17 | ||
Enamine | EN300-367325-10.0g |
(2E)-3-phenylprop-2-en-1-ol |
4407-36-7 | 95.0% | 10.0g |
$29.0 | 2025-03-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P50571-100g |
(E)-3-Phenylprop-2-en-1-ol |
4407-36-7 | 100g |
¥256.0 | 2021-09-04 | ||
Enamine | EN300-367325-100.0g |
(2E)-3-phenylprop-2-en-1-ol |
4407-36-7 | 95.0% | 100.0g |
$61.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087577-2.5kg |
trans-Cinnamyl alcohol |
4407-36-7 | 97% | 2.5kg |
¥960 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TR020-100g |
(E)-Cinnamyl Alcohol |
4407-36-7 | 97.0%(GC) | 100g |
¥228.0 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E869550-2.5kg |
(E)-Cinnamyl Alcohol |
4407-36-7 | 97% | 2.5kg |
628.00 | 2021-05-17 | |
Enamine | EN300-19335-0.5g |
3-phenylprop-2-en-1-ol |
4407-36-7 | 95% | 0.5g |
$25.0 | 2023-09-17 | |
Enamine | EN300-19335-10.0g |
3-phenylprop-2-en-1-ol |
4407-36-7 | 95% | 10g |
$200.0 | 2023-05-03 |
(E)-Cinnamyl Alcohol Letteratura correlata
-
Stephen G. Davies,Ai M. Fletcher,James A. Lee,Paul M. Roberts,Myriam Y. Souleymanou,James E. Thomson,Charlotte M. Zammit Org. Biomol. Chem. 2014 12 2702
-
Gábor Papp,Henrietta Horváth,Gábor Laurenczy,Imre Szatmári,ágnes Kathó,Ferenc Joó Dalton Trans. 2013 42 521
-
Jones Limberger,Thiago S. Claudino,Adriano L. Monteiro RSC Adv. 2014 4 45558
-
Nabila Bra?a,Mounia Merabet-Khelassi,Martial Toffano,Regis Guillot,Louisa Aribi-Zouioueche Org. Biomol. Chem. 2022 20 2693
-
Jones Limberger,Thiago S. Claudino,Adriano L. Monteiro RSC Adv. 2014 4 45558
4407-36-7 ((E)-Cinnamyl Alcohol) Prodotti correlati
- 104-54-1(Cinnamyl Alcohol)
- 2548989-29-1(N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine)
- 19792-91-7(phenyl sulfamate)
- 1824155-76-1(4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine)
- 1354950-99-4(2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride)
- 72968-47-9(Passionflower, Passiflora incarnata, ext.)
- 955760-36-8(4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide)
- 53636-37-6(3-(methylsulfanyl)pyridine-2-carboxylic acid)
- 863612-27-5(N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 1339579-12-2(1-{1-(bromomethyl)cyclohexyloxy}-4-methylcyclohexane)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:4407-36-7)3-Phenyl-2-propen-1-ol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
atkchemica
(CAS:4407-36-7)(E)-Cinnamyl Alcohol

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta